molecular formula C20H20N4O3S B3019281 (E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine CAS No. 1021031-54-8

(E)-3-(furan-2-yl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine

Cat. No. B3019281
CAS RN: 1021031-54-8
M. Wt: 396.47
InChI Key: KLTKWGPZWNEBCH-MHWRWJLKSA-N
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Description

The compound is a pyridazine derivative with a furan and a piperazine ring attached. Pyridazine is a six-membered ring with two nitrogen atoms opposite each other. Furan is a five-membered ring with an oxygen atom, and piperazine is a six-membered ring with two nitrogen atoms .


Molecular Structure Analysis

The compound likely has a planar pyridazine ring, with the furan and piperazine rings extending out from it. The exact 3D structure would depend on the specific stereochemistry at the attachment points .


Chemical Reactions Analysis

Again, without specific information, it’s hard to say. But pyridazine rings can undergo reactions at the nitrogen atoms, such as alkylation. Furan rings can undergo electrophilic aromatic substitution reactions, and piperazine rings can undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors like solubility, melting point, and boiling point can be influenced by the presence and position of functional groups .

Scientific Research Applications

Biological and Pharmaceutical Significance

  • Furan Derivatives : Compounds featuring the furan moiety are prominent in drug design due to their structural role in bioactive molecules. The importance of furan-2-yl and related substituents in medicinal chemistry is well-documented, particularly in the context of purine and pyrimidine nucleobases, nucleosides, and their analogues. These compounds demonstrate a wide array of biological activities, including antiviral, antitumor, and antimycobacterial effects, highlighting the furan ring's potential in contributing to therapeutic efficacy (Ostrowski, 2022).

  • Piperazine and Pyridazine Moieties : Piperazine derivatives are well-recognized for their therapeutic applications across a range of conditions, including depression, psychosis, anxiety, and more. Their pharmacological actions often involve serotonin receptor modulation, showcasing the versatility of piperazine as a pharmacophore (Caccia, 2007). Pyridazine derivatives, on the other hand, exhibit a broad spectrum of biological activities, such as antitumor, antibacterial, and analgesic effects, underscoring their significance in the development of new therapeutic agents (Wojcicka and Nowicka-Zuchowska, 2018).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many pyridazine derivatives exhibit biological activity, but without more information, it’s impossible to say .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential biological activity. It could also involve modifying the structure to enhance its properties or activity .

properties

IUPAC Name

3-(furan-2-yl)-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-28(26,16-10-17-5-2-1-3-6-17)24-13-11-23(12-14-24)20-9-8-18(21-22-20)19-7-4-15-27-19/h1-10,15-16H,11-14H2/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTKWGPZWNEBCH-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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